![molecular formula C23H23N3O2S B3011802 N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897464-01-6](/img/structure/B3011802.png)
N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
“N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole moiety, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-b]thiazole ring system is a fused ring system with nitrogen and sulfur atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazo[2,1-b]thiazole moiety could potentially undergo various transformations, including substitutions or additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy and amide groups could influence its solubility and reactivity .
Scientific Research Applications
Cytotoxic Activity
The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
Inhibition of VEGFR2
The compound has shown inhibitory activity on VEGFR2, a key protein involved in angiogenesis . This could potentially make it useful in the treatment of diseases where angiogenesis plays a key role, such as cancer.
Neuroprotective Effect
A synthetic salidroside analog of the compound, named SalA-4g, has been found to exert a neuroprotective effect . This was achieved through the regulation of energy homeostasis and O-GlcNAcylation .
Regulation of Energy Homeostasis
SalA-4g has been found to regulate energy homeostasis in neurons . This could potentially make it useful in the treatment of neurological disorders where energy metabolism is disrupted.
Activation of O-GlcNAcylation
SalA-4g has been found to activate O-GlcNAcylation, a post-translational modification . This could potentially make it useful in the treatment of diseases where O-GlcNAcylation is disrupted.
Potential Treatment for Ischemic Stroke
SalA-4g has been found to have neuroprotective effects on ischemic stroke . This was achieved through the regulation of energy homeostasis and O-GlcNAcylation .
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-3-7-18(8-4-16)21-14-26-19(15-29-23(26)25-21)13-22(27)24-12-11-17-5-9-20(28-2)10-6-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXQBUBCLGCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide |
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